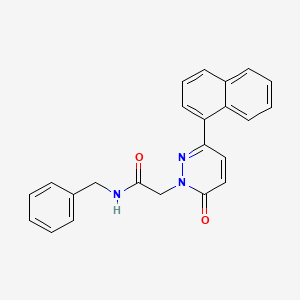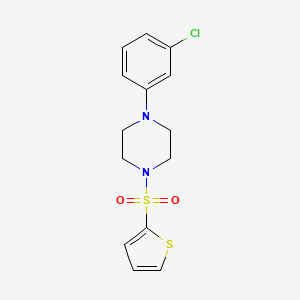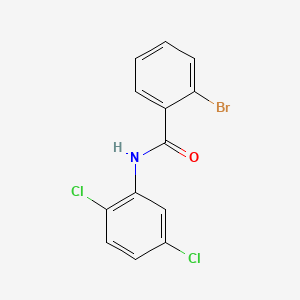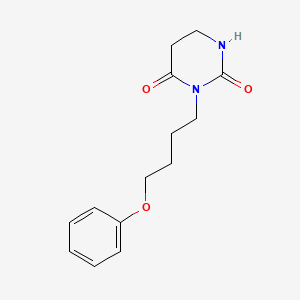
N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a naphthalene ring and a pyridazinone moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthalene derivative with a pyridazinone precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature regulation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzyl or naphthalene rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on different biological systems.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents on the naphthalene or benzyl groups. Examples include:
- N-benzyl-2-(3-(phenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-benzyl-2-(3-(methyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
The uniqueness of N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide lies in its specific combination of a naphthalene ring and a pyridazinone moiety. This structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(24-15-17-7-2-1-3-8-17)16-26-23(28)14-13-21(25-26)20-12-6-10-18-9-4-5-11-19(18)20/h1-14H,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZCTHZPNAKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5657342.png)
![5-[1-(2-chloro-6-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B5657345.png)
![3-[(3,4-dimethylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5657350.png)

![4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid](/img/structure/B5657368.png)

![(1S*,5R*)-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5657398.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5657410.png)
![[4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5657415.png)
![N,N-dimethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)aniline](/img/structure/B5657425.png)
![8-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657432.png)

![(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B5657447.png)
![9-[(methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5657452.png)
